2-Bromo-4-((dimethylamino)methyl)-3-phenyl-5-benzofuranol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-((dimethylamino)methyl)-3-phenyl-5-benzofuranol hydrochloride is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by the presence of a bromine atom, a dimethylamino group, and a benzofuranol moiety, making it a versatile intermediate in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-((dimethylamino)methyl)-3-phenyl-5-benzofuranol hydrochloride typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a suitable benzofuran derivative, followed by the introduction of the dimethylamino group through nucleophilic substitution. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. Techniques such as continuous flow chemistry and the use of efficient catalysts can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-((dimethylamino)methyl)-3-phenyl-5-benzofuranol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzofuran derivatives.
Scientific Research Applications
2-Bromo-4-((dimethylamino)methyl)-3-phenyl-5-benzofuranol hydrochloride has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: It can be used in the production of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Bromo-4-((dimethylamino)methyl)-3-phenyl-5-benzofuranol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the benzofuranol moiety can engage in π-π stacking with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methylphenol: Shares the bromine and phenol functional groups but lacks the dimethylamino and benzofuranol moieties.
4-((Dimethylamino)methyl)phenol: Contains the dimethylamino group but lacks the bromine and benzofuranol components.
3-Phenyl-5-benzofuranol: Contains the benzofuranol moiety but lacks the bromine and dimethylamino groups.
Uniqueness
2-Bromo-4-((dimethylamino)methyl)-3-phenyl-5-benzofuranol hydrochloride is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
63112-52-7 |
---|---|
Molecular Formula |
C17H17BrClNO2 |
Molecular Weight |
382.7 g/mol |
IUPAC Name |
(2-bromo-5-hydroxy-3-phenyl-1-benzofuran-4-yl)methyl-dimethylazanium;chloride |
InChI |
InChI=1S/C17H16BrNO2.ClH/c1-19(2)10-12-13(20)8-9-14-16(12)15(17(18)21-14)11-6-4-3-5-7-11;/h3-9,20H,10H2,1-2H3;1H |
InChI Key |
DRVFKIKDBVZJOH-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)CC1=C(C=CC2=C1C(=C(O2)Br)C3=CC=CC=C3)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.